5-fluoro-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-Fluoro-2-(4-iodophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features both fluorine and iodine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-iodophenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the iodination of a fluorinated aromatic precursor followed by cyclization to form the isoindole structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable electrochemical synthesis methods. For example, the anodic oxidation of iodobiaryls in a simple undivided electrolysis cell can be used to produce diaryliodonium salts, which can then be further transformed into the target compound . This method is efficient and generates minimal chemical waste.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-iodophenyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, including amines, ethers, and thiols.
Scientific Research Applications
5-Fluoro-2-(4-iodophenyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-iodophenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can enhance the compound’s ability to form strong bonds with biological molecules, potentially leading to the inhibition or activation of specific enzymes or receptors. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxyphenyl-4-iodophenylmethanone: This compound shares a similar structure but with a methoxy group instead of the isoindole moiety.
5-Fluoro-2-{[1-(4-iodophenyl)ethyl]amino}benzonitrile: Another structurally related compound with an amino group and a benzonitrile moiety.
Uniqueness
5-Fluoro-2-(4-iodophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of fluorine and iodine atoms within an isoindole structure. This combination imparts distinct chemical properties, such as high reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the compound’s structure allows for the formation of stable complexes with various biological molecules, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C14H7FINO2 |
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Molecular Weight |
367.11 g/mol |
IUPAC Name |
5-fluoro-2-(4-iodophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7FINO2/c15-8-1-6-11-12(7-8)14(19)17(13(11)18)10-4-2-9(16)3-5-10/h1-7H |
InChI Key |
SKXISZHDPZZQNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F)I |
Origin of Product |
United States |
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